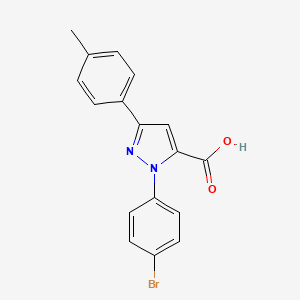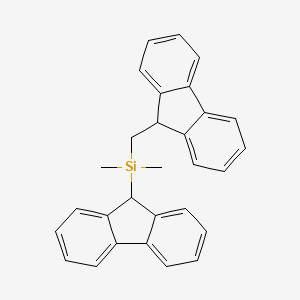
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Vue d'ensemble
Description
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a 2-methyl-1,3-dioxolane group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the bromination of 5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a low temperature to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted pyridine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under basic conditions, often in the presence of a base such as potassium carbonate (K2CO3) in a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
Applications De Recherche Scientifique
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine depends on its specific applicationFor example, in coupling reactions, the bromine atom participates in the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Similar structure but lacks the methyl group on the dioxolane ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group instead of a bromopyridine structure.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
2-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is unique due to the presence of both a bromine atom and a 2-methyl-1,3-dioxolane ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWZKJIIXWMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)








![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)

